molecular formula C19H28N2O4S B4404522 N-cycloheptyl-2-methyl-5-morpholin-4-ylsulfonylbenzamide

N-cycloheptyl-2-methyl-5-morpholin-4-ylsulfonylbenzamide

Cat. No.: B4404522
M. Wt: 380.5 g/mol
InChI Key: WODGPPQNRZTYJF-UHFFFAOYSA-N
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Description

N-cycloheptyl-2-methyl-5-morpholin-4-ylsulfonylbenzamide: is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a cycloheptyl group, a methyl group, and a morpholinylsulfonyl group attached to a benzamide core. Its intricate structure allows it to participate in a variety of chemical reactions and makes it a valuable tool in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-2-methyl-5-morpholin-4-ylsulfonylbenzamide typically involves multiple steps, starting with the preparation of the benzamide core. The cycloheptyl group is introduced through a cycloalkylation reaction, while the methyl group is added via a methylation process. The morpholinylsulfonyl group is incorporated through a sulfonylation reaction using morpholine and a suitable sulfonyl chloride derivative. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-2-methyl-5-morpholin-4-ylsulfonylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of benzamide derivatives with different functional groups.

Scientific Research Applications

N-cycloheptyl-2-methyl-5-morpholin-4-ylsulfonylbenzamide has several scientific research applications, including:

    Chemistry: It serves as a tool compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: The compound is used to probe biological processes and investigate the role of specific enzymes or receptors in cellular pathways.

    Medicine: Research into its potential therapeutic effects, such as enzyme inhibition or receptor modulation, is ongoing.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-cycloheptyl-2-methyl-5-morpholin-4-ylsulfonylbenzamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-cycloheptyl-2-methyl-5-morpholin-4-ylsulfonylbenzamide can be compared with similar compounds such as N-(2-methylcyclohexyl)-4-(4-morpholinylsulfonyl)benzamide. While both compounds share a benzamide core and a morpholinylsulfonyl group, the cycloheptyl group in this compound provides unique steric and electronic properties that can influence its reactivity and interactions. This uniqueness makes it a valuable compound for specific research and industrial applications.

Conclusion

This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry Its complex structure allows it to participate in various chemical reactions, and its unique properties make it a valuable tool for scientific research and industrial processes

Properties

IUPAC Name

N-cycloheptyl-2-methyl-5-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4S/c1-15-8-9-17(26(23,24)21-10-12-25-13-11-21)14-18(15)19(22)20-16-6-4-2-3-5-7-16/h8-9,14,16H,2-7,10-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WODGPPQNRZTYJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)NC3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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